3-(([1,1'-Biphenyl]-3-yloxy)methyl)azetidine
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Overview
Description
3-(([1,1’-Biphenyl]-3-yloxy)methyl)azetidine is a compound that features a four-membered azetidine ring with a biphenyl group attached via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(([1,1’-Biphenyl]-3-yloxy)methyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the biphenyl group. One common method involves the reaction of a suitable azetidine precursor with a biphenyl derivative under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(([1,1’-Biphenyl]-3-yloxy)methyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The biphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl alcohols .
Scientific Research Applications
3-(([1,1’-Biphenyl]-3-yloxy)methyl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in the study of biological systems and interactions.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(([1,1’-Biphenyl]-3-yloxy)methyl)azetidine involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered ring compound without the biphenyl group.
Aziridine: A three-membered ring compound with similar reactivity but higher ring strain.
Pyrrolidine: A five-membered ring compound with different chemical properties.
Uniqueness
3-(([1,1’-Biphenyl]-3-yloxy)methyl)azetidine is unique due to the presence of both the azetidine ring and the biphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-[(3-phenylphenoxy)methyl]azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-5-14(6-3-1)15-7-4-8-16(9-15)18-12-13-10-17-11-13/h1-9,13,17H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJKYEVLDWEQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC=CC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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